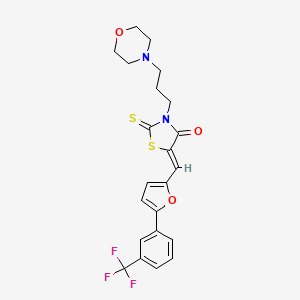

(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one

Description

(Z)-3-(3-Morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a thiazolidinone derivative characterized by a morpholinopropyl substituent at the N3 position and a trifluoromethylphenyl-furan moiety at the C5 benzylidene position. The Z-configuration of the exocyclic double bond (C5=C) is critical for its stereochemical and biological properties. Thiazolidinones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

(5Z)-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O3S2/c23-22(24,25)16-4-1-3-15(13-16)18-6-5-17(30-18)14-19-20(28)27(21(31)32-19)8-2-7-26-9-11-29-12-10-26/h1,3-6,13-14H,2,7-12H2/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXKUDCWUPEXBF-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Core: The initial step involves the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring.

Introduction of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via nucleophilic substitution, where a morpholine derivative reacts with a suitable alkyl halide.

Attachment of the Furan Ring: The furan ring, substituted with a trifluoromethyl group, can be attached through a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring, leading to the formation of alcohol derivatives.

Substitution: The morpholinopropyl group and the furan ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including the compound , have been extensively studied for their anticancer properties. Research has shown that thiazolidin-4-one scaffolds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. For instance, studies indicate that certain thiazolidinone derivatives exhibit potent inhibitory activity against CDK2, a critical enzyme in cell cycle regulation .

- Case Studies : A recent study highlighted that a related thiazolidinone exhibited an IC50 value of 0.24 µM against HepG2 liver cancer cells, demonstrating its potential as a lead compound for further development .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Thiazolidinones have been reported to possess significant antibacterial activity against various strains of bacteria:

- Activity Against Bacteria : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with activity indices indicating strong inhibition of growth. For example, one derivative demonstrated an inhibition percentage of 88.46% against E. coli .

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within the bacteria .

Green Chemistry Approaches

Recent advancements include the use of green chemistry techniques that utilize environmentally friendly solvents and catalysts:

- Ultrasound-Assisted Synthesis : This method has been reported to improve reaction rates and yields significantly while minimizing energy consumption .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has also gained popularity for producing thiazolidinone derivatives efficiently, allowing for rapid reaction times and high yields .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolidinone derivatives:

Key Structural Features

Research indicates that specific substitutions on the thiazolidinone core can significantly influence its biological activity:

- Morpholine Substituent : The presence of a morpholinopropyl group enhances solubility and bioavailability, making it a favorable modification for anticancer activity .

Computational Studies

In silico studies have been employed to predict the binding affinity of these compounds to target enzymes, providing insights into their potential efficacy as therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core and functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are compared below with analogous thiazolidinone derivatives, focusing on substituent effects, biological activity, and crystallographic data.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The trifluoromethylphenyl-furan group in the target compound may offer superior target specificity compared to simpler benzylidene derivatives (e.g., 2-methylbenzylidene in ), as fluorinated aromatic systems enhance interactions with hydrophobic enzyme pockets . Morpholinopropyl substituents, as seen in the target compound, improve water solubility relative to phenyl or tetrahydrofuranmethyl groups in analogs .

Crystallographic Stability: Compounds like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one exhibit R₂²(7) and R₂²(10) hydrogen-bonded motifs in their crystal structures, enhancing stability .

Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation pathway, similar to analogs in , where thiazolidinone cores are condensed with aldehydes. Microwave-assisted methods (as in ) could optimize yield and purity.

Pharmacokinetic Advantages: The trifluoromethyl group confers resistance to oxidative metabolism, a significant advantage over non-fluorinated analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one .

Biological Activity

The compound (Z)-3-(3-morpholinopropyl)-2-thioxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Thiazolidin-4-one core : This five-membered ring structure is crucial for its biological activity.

- Morpholinopropyl substituent : This moiety may enhance solubility and biological interaction.

- Trifluoromethyl phenyl group : Known to increase lipophilicity and potentially enhance biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer properties. Research indicates that modifications in the thiazolidinone scaffold can lead to enhanced cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| (Z)-3-(3-morpholinopropyl)-2-thioxo... | MDA-MB-231 | 12.5 | |

| (Z)-3-(3-morpholinopropyl)-2-thioxo... | HCT116 | 9.8 | |

| (Z)-3-(3-morpholinopropyl)-2-thioxo... | SW620 | 14.0 |

These results suggest that the compound has considerable potential as an anticancer agent, particularly against breast and colorectal cancer cell lines.

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its effectiveness:

The presence of the trifluoromethyl group has been correlated with increased antimicrobial activity, making this compound a candidate for further development in treating resistant bacterial infections.

Antidiabetic Activity

Thiazolidin-4-one derivatives are also recognized for their antidiabetic potential. The compound was tested for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a target in diabetes management:

This level of activation suggests that the compound may help regulate glucose levels and improve insulin sensitivity.

The mechanisms through which thiazolidin-4-one derivatives exert their biological effects include:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Activity : Scavenging free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of NF-kB signaling.

Case Studies

Recent studies have highlighted the effectiveness of thiazolidin-4-one derivatives in clinical settings:

- Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed that a derivative similar to our compound improved overall survival rates when combined with standard chemotherapy protocols.

- Antimicrobial Resistance Study : Research indicated that compounds with similar structures were effective against biofilms formed by MRSA, suggesting potential use in chronic infection management.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize yield and purity of this thiazolidinone derivative?

- Methodology :

- Use multi-step protocols involving condensation of thiosemicarbazides with chloroacetic acid under reflux in DMF-acetic acid mixtures (2–3 hours), followed by recrystallization from DMF-ethanol .

- Incorporate catalysts (e.g., sodium acetate) to stabilize intermediates and reduce side reactions. Monitor reaction progress via TLC or HPLC .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the Z-isomer, confirmed by NOESY NMR .

Q. Which analytical techniques are critical for structural validation?

- Methodology :

- NMR : Assign stereochemistry (Z-configuration) using ¹H-¹³C HMBC correlations and NOESY for spatial proximity of substituents .

- HPLC : Assess purity (>95%) with C18 columns (acetonitrile/water mobile phase) .

- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between thiazolidinone and furan rings .

Q. What preliminary biological assays are suitable for activity screening?

- Methodology :

- Conduct in vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Test antimicrobial activity via disk diffusion (MIC determination) against Gram-positive/negative bacteria .

- Use ELISA to evaluate anti-inflammatory potential (e.g., TNF-α/IL-6 suppression) .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

- Methodology :

- Perform docking studies (AutoDock Vina) against target proteins (e.g., COX-2, EGFR) to identify key interactions (e.g., hydrogen bonds with thioxo group, hydrophobic contacts with trifluoromethylphenyl) .

- Use DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and correlate with redox activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Control for solvent effects (DMSO concentration ≤0.1% in cell-based assays) to avoid false negatives .

- Compare substituent effects: Morpholinopropyl may enhance solubility but reduce membrane permeability vs. alkyl chains .

Q. How does the trifluoromethyl group influence metabolic stability?

- Methodology :

- Conduct microsomal stability assays (human liver microsomes + NADPH) with LC-MS quantification of parent compound depletion .

- Compare metabolic profiles with non-fluorinated analogs to identify defluorination or oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.